Cas no 97326-48-2 (1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl-)

1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. This compound offers a unique structural feature that enhances its reactivity and selectivity in chemical reactions. Its 1,2,3-triazole ring system provides a stable platform for further functionalization, while the chloro and phenyl substituents introduce electronic effects that can be exploited for targeted synthetic strategies. This compound is highly valued for its potential in medicinal chemistry due to its ability to participate in various chemical transformations, leading to the formation of complex molecules with diverse biological activities.
1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- structure
97326-48-2 structure
Product Name:1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl-
CAS No:97326-48-2
MF:C9H6ClN3O
MW:207.616440296173
CID:4366541
Update Time:2026-04-10

1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl-

1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- Pricemore >>

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Additional information on 1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl-

Introduction to 1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- (CAS No. 97326-48-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- (CAS No. 97326-48-2) represents a fascinating class of heterocyclic intermediates that have garnered significant attention in the fields of chemical biology and medicinal chemistry. Its unique structural features, combining a triazole ring with a chlorophenyl group and an aldehyde functionality, make it a versatile scaffold for the development of novel bioactive molecules. This introduction delves into the compound's chemical properties, synthetic pathways, and its promising applications in drug discovery and therapeutic intervention.

The triazole core is a well-established motif in medicinal chemistry, renowned for its ability to enhance molecular stability and binding affinity in biological targets. The presence of the 4-carboxaldehyde group introduces a reactive site that can participate in various chemical transformations, such as condensation reactions with amines to form Schiff bases or further functionalization into carboxylic acids or esters. The 5-chloro-1-phenyl substituent adds an additional layer of reactivity, enabling electrophilic aromatic substitution reactions and influencing the electronic properties of the molecule.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of 1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- through multi-step sequences involving cycloaddition reactions between azides and alkynes (azide–alkyne cycloaddition), followed by functional group interconversions. These approaches have been optimized to achieve high yields and purity, making the compound more accessible for downstream applications. The synthesis often involves palladium-catalyzed coupling reactions, which are highly efficient but require careful control of reaction conditions to avoid side products.

In the realm of drug discovery, this compound has been explored as a precursor for designing inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, derivatives of 1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl- have shown potential as kinase inhibitors due to the ability of the triazole ring to mimic ATP binding pockets. Additionally, the aldehyde group can be exploited to develop protease inhibitors by forming covalent bonds with catalytic residues in the enzyme active site.

One particularly intriguing application lies in its use as a building block for antiviral agents. The triazole scaffold has been reported to disrupt viral replication cycles by interfering with essential viral enzymes or host-viral protein interactions. The 5-chloro substituent enhances lipophilicity, improving membrane permeability and thus oral bioavailability—a crucial factor for therapeutic agents. Current research is focusing on optimizing these derivatives to achieve potent antiviral activity while minimizing off-target effects.

The carboxaldehyde moiety also lends itself to further derivatization into more complex pharmacophores through reductive amination or condensation with hydrazines. Such transformations have yielded novel compounds with enhanced pharmacological profiles suitable for treating neurological disorders or inflammatory conditions. Preliminary studies suggest that certain derivatives exhibit neuroprotective effects by modulating glutamate receptor activity or inhibiting oxidative stress pathways.

Computational chemistry has played a pivotal role in understanding the binding modes of these derivatives to biological targets. Molecular docking simulations have identified key interactions between the triazole ring, chlorophenyl group, and the target protein's active site. These insights have guided structure-based drug design efforts toward optimizing potency and selectivity. Furthermore, virtual screening campaigns using large databases have accelerated the identification of promising lead compounds derived from this scaffold.

The compound's potential extends beyond traditional small-molecule drugs; it serves as an invaluable tool in probe development for biochemical assays. By tagging it with fluorescent labels or biotin moieties, researchers can investigate enzyme kinetics or protein-protein interactions with high precision. Such probes are instrumental in dissecting complex signaling networks and identifying novel therapeutic targets.

Emerging evidence also highlights its role in materials science applications. The conjugation of organic functional groups onto this heterocyclic framework allows for the design of polymers with tailored mechanical properties or electronic characteristics. These materials find utility in advanced coatings or organic electronics where precise molecular architecture is essential.

Future directions in research are likely to focus on green chemistry approaches for synthesizing 1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl-, emphasizing sustainable methodologies that minimize waste and energy consumption. Additionally, exploring its applications in nanotechnology—such as incorporating it into drug delivery systems—could open up new avenues for therapeutic intervention.

In conclusion,1H-1,2,3-Triazole-4-carboxaldehyde, 5-chloro-1-phenyl (CAS No. 97326-48-2) stands as a versatile intermediate with broad implications across multiple scientific disciplines. Its unique structural attributes make it an attractive candidate for developing innovative therapeutics and diagnostic tools while serving as a cornerstone for academic research and industrial applications alike.

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